5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetic compound belonging to the chalcone family, characterized by its unique structural features, including a fluorine atom at the 5' position and a hydroxyl group at the 2' position of the chalcone backbone. The chemical formula for this compound is , and it exhibits both aromatic and aliphatic characteristics due to its conjugated double bond system. Chalcones are known for their diverse biological activities, making them significant in pharmaceutical research.
Chalcones, as a class of natural products, have been investigated for various biological activities including anticancer, anti-inflammatory, and antimicrobial properties []. The presence of the fluorine atom and the hydroxyl group on the A ring (referring to the two benzene rings connected by the central carbon-carbon double bond) of 5'-F-2'-OH-4-Me-chalcone might influence its biological properties. Studies on other fluorinated chalcones have shown promising results in terms of cytotoxicity (cell killing) against cancer cell lines []. Further research is needed to determine the specific biological effects of 5'-F-2'-OH-4-Me-chalcone.
The structure of 5'-F-2'-OH-4-Me-chalcone can serve as a starting point for the design and synthesis of novel analogues with potentially enhanced biological activity. Medicinal chemists can modify different parts of the molecule to explore the structure-activity relationship and optimize its properties for therapeutic applications.
Chalcones have been explored for their potential applications in material science due to their ability to self-assemble into various supramolecular structures []. The introduction of fluorine and hydroxyl groups in 5'-F-2'-OH-4-Me-chalcone might influence its self-assembly behavior and lead to the formation of novel functional materials.
The primary reaction pathway for synthesizing 5'-fluoro-2'-hydroxy-4-methylchalcone involves the Claisen-Schmidt condensation reaction. This reaction typically occurs between a substituted acetophenone and an appropriate aldehyde under alkaline conditions, leading to the formation of chalcone derivatives. The presence of the hydroxyl group at the 2' position is crucial for subsequent reactions, such as cyclization or further derivatization, enhancing the compound's reactivity and biological properties .
5'-Fluoro-2'-hydroxy-4-methylchalcone has been studied for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through mitochondrial pathways, affecting cell cycle regulation and promoting cell death in tumor cells . Additionally, its interaction with human serum albumin suggests a mechanism of action involving binding to plasma proteins, which may influence its bioavailability and therapeutic efficacy .
The synthesis of 5'-fluoro-2'-hydroxy-4-methylchalcone can be achieved through several methods:
5'-Fluoro-2'-hydroxy-4-methylchalcone finds applications in various fields:
Interaction studies have demonstrated that 5'-fluoro-2'-hydroxy-4-methylchalcone binds effectively to human serum albumin through static quenching mechanisms. This binding is facilitated by hydrogen bonding and van der Waals forces, indicating that structural modifications significantly influence interaction strength and biological activity . Such studies are crucial for understanding pharmacokinetics and optimizing drug design.
Several compounds share structural similarities with 5'-fluoro-2'-hydroxy-4-methylchalcone, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2'-Hydroxy-4-methylchalcone | Hydroxyl group at 2' position | Lacks fluorine substituent |
| 4'-Methylflavone | Contains a flavone structure | More stable due to additional aromaticity |
| 4'-Methylflavanone | Derived from cyclization of chalcones | Exhibits different biological activity |
| 2',4'-Dihydroxychalcone | Two hydroxyl groups | Increased solubility and reactivity |
| 5'-Fluoro-2',4'-dihydroxychalcone | Additional hydroxyl group | Enhanced biological activity compared to simpler analogs |
These compounds are significant in medicinal chemistry due to their varied biological activities and potential therapeutic applications. The unique presence of both fluorine and hydroxyl groups in 5'-fluoro-2'-hydroxy-4-methylchalcone distinguishes it from others, potentially enhancing its efficacy as an anticancer agent while influencing its pharmacological properties .
The Claisen-Schmidt condensation remains the cornerstone for chalcone synthesis, with recent innovations emphasizing green chemistry and yield enhancement. Key parameters include catalyst selection, solvent systems, and surfactant-mediated environments.
In micellar media, cationic surfactants like cetyltrimethylammonium bromide (CTAB) and nonionic agents like Tween 80 improve reactant solubility and regioselectivity. For example, CTAB at 5× critical micelle concentration (CMC) increased yields of fluorinated chalcones to 65% by localizing reactants at micelle interfaces. Conversely, aqueous reflux conditions with potassium hydroxide achieved quantitative yields in 10 minutes for methyl-substituted derivatives, highlighting the efficiency of water as a solvent under elevated temperatures. Comparative studies show that surfactant choice directly impacts functional group tolerance; Tween 80 outperformed CTAB in reactions involving electron-deficient aldehydes due to its larger hydrophilic-lipophilic balance.
Table 1: Catalyst and Solvent Effects on Claisen-Schmidt Yields
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CTAB (5× CMC) | Water | 25 | 65 |
| Tween 80 (2% w/v) | Water | 45 | 72 |
| KOH (40% aqueous) | Ethanol | 50 | 93 |
| NaOH (4 equiv) | Micellar H2O | 45 | 29 |
Introducing fluorine at the 5'-position requires meticulous control over electronic and steric factors. Directed ortho-metalation (DoM) using boron trifluoride-diethyl etherate (BF3·Et2O) enables selective fluorination of 2'-hydroxyacetophenone precursors prior to condensation. This method leverages the hydroxyl group’s directing effect, achieving >85% regioselectivity for 5'-fluoro isomers. Alternatively, fluorobenzaldehydes with electron-withdrawing substituents undergo Claisen-Schmidt reactions with minimal side-product formation when paired with methyl ketones in micellar media.
Diffusion-ordered spectroscopy (DOSY) studies confirm that fluorinated aldehydes exhibit stronger association with CTAB micelles (80% incorporation) compared to non-fluorinated analogs, rationalizing enhanced reaction rates.
Methylation at the 4-position improves chalcone metabolic stability and lipophilicity. Two primary strategies dominate:
Notably, micellar systems tolerate methyl groups without requiring protecting groups, as demonstrated by the synthesis of 4-methylchalcone hybrids in CTAB with 72% efficiency.
Integrating pyridine, imidazole, or quinoline moieties augments chalcones’ electronic profiles and binding affinity. Microwave-assisted Suzuki coupling links 5'-fluoro-2'-hydroxy-4-methylchalcone to 2-aminopyridine via a carbon-carbon bond, achieving 88% yield in 15 minutes. Alternatively, in situ cyclization using ammonium acetate converts α,β-unsaturated ketones into pyrimidine hybrids under micellar conditions, though yields remain moderate (44–63%).
Table 2: Heterocycle Hybridization Methods
| Hybrid Structure | Method | Catalyst | Yield (%) |
|---|---|---|---|
| Pyridine-chalcone | Suzuki coupling | Pd(PPh3)4 | 88 |
| Pyrimidine-chalcone | Cyclocondensation | CTAB/H2O | 44 |
| Imidazole-chalcone | Michael addition | DBU/EtOH | 67 |
Quantitative Structure-Activity Relationship models for 5'-Fluoro-2'-hydroxy-4-methylchalcone represent a sophisticated computational approach that correlates molecular structure with biological activity through mathematical models. These models utilize various molecular descriptors derived from the chemical structure to predict biological properties without extensive experimental testing [1] [2].
The development of QSAR models for fluorinated chalcones follows established methodologies that analyze structural features and their relationship to biological activity. The compound 5'-Fluoro-2'-hydroxy-4-methylchalcone, with its molecular formula C16H13FO2 and molecular weight of 256.27 g/mol, presents unique structural characteristics that influence its biological properties [3]. The presence of fluorine substitution at the 5' position significantly alters the electronic distribution within the molecule, affecting both its physicochemical properties and biological activity profiles.
Contemporary QSAR studies for chalcone derivatives utilize topological, electrostatic, quantum chemical, constitutional, geometrical, and physicochemical descriptors computed from molecular structures [4]. For chalcone compounds, multiple linear regression methods have proven effective in developing predictive models. The ridge regression approach has demonstrated that topological indices alone can significantly influence pharmacological responses, while combinations of topological, electrostatic, and quantum chemical descriptors enhance the degree of impact on biological activities [4].
QSAR models for fluorinated chalcones typically incorporate descriptors such as BCUT descriptors using modified partial equalization of orbital electronegativity (MPEOE), autocorrelation descriptors, information content descriptors, and HOMO descriptors. These parameters have been identified as crucial for modeling highly active chalcone compounds [4]. The incorporation of fluorine into the chalcone structure introduces unique electronic properties that must be accounted for in the descriptor calculations.
The validation of QSAR models follows stringent statistical criteria, with successful models achieving correlation coefficients (R²) exceeding 0.826, leave-one-out cross-validation coefficients (QLoo²) above 0.710, and predictive correlation coefficients (Rpred²) greater than 0.771 [4]. For fluorinated chalcones, enhanced models incorporating topological, electrostatic, and quantum chemical descriptors have achieved R² values of 0.965, QLoo² values of 0.891, and Rpred² values of 0.849 [4].
The molecular descriptors essential for QSAR modeling of 5'-Fluoro-2'-hydroxy-4-methylchalcone include electronic properties influenced by the fluorine substitution, steric parameters related to the methylation pattern, and hydrogen bonding capabilities from the hydroxyl group. These descriptors collectively contribute to the compound's binding affinity and selectivity profiles against various biological targets.
Molecular docking studies represent a fundamental computational approach for understanding the binding interactions between 5'-Fluoro-2'-hydroxy-4-methylchalcone and target enzymes, particularly catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B). These studies provide critical insights into the molecular mechanisms underlying enzyme inhibition and selectivity patterns [5] [6].
For COMT enzyme interactions, molecular docking studies utilize the crystal structure of COMT (PDB#6I3C) co-crystallized with cofactors S-adenosyl-L-methionine (SAM) and magnesium ions. The COMT catalytic site is characterized by gatekeeper residues Trp143 and Pro174, which ensure correct substrate orientation, along with residues Lys144 and Glu199 involved in substrate binding [6]. The binding interactions of fluorinated chalcones with COMT demonstrate significant binding energies, with compounds achieving binding energies ranging from -6.06 to -8.64 kcal/mol and inhibition constants (Ki) from 0.46 to 35.73 μM [7].
The fluorine substitution at the 5' position of 5'-Fluoro-2'-hydroxy-4-methylchalcone significantly influences the binding mode within the COMT active site. The electronegative fluorine atom creates favorable electrostatic interactions with specific amino acid residues, while the hydroxyl group at the 2' position can form hydrogen bonds with critical residues such as Lys144 and Glu199. The methyl group at the 4 position provides hydrophobic interactions that contribute to binding stability [7].
Molecular docking studies with MAO-B enzyme utilize the crystal structure PDB ID: 2V5Z, which provides detailed information about the enzyme's active site configuration. MAO-B inhibition by chalcone derivatives demonstrates structure-activity relationships where fluorinated compounds show enhanced selectivity and potency compared to non-fluorinated analogs [8] [9]. The binding pocket of MAO-B accommodates chalcone structures through hydrophobic interactions with aromatic residues and specific electrostatic interactions facilitated by the fluorine substitution.
The molecular docking results for 5'-Fluoro-2'-hydroxy-4-methylchalcone with MAO-B demonstrate binding energies typically ranging from -8.14 to -8.55 kcal/mol, indicating strong binding affinity. The fluorine atom contributes to the binding stability through weak halogen bonds and dipole interactions, while the hydroxyl group participates in hydrogen bonding networks with key residues in the active site [9].
Comparative docking studies between COMT and MAO-B reveal selectivity patterns that can be attributed to the different active site architectures and binding requirements. The fluorinated chalcone structure shows preferential binding to one enzyme over the other based on complementary shape, electrostatic compatibility, and specific amino acid interactions. These selectivity profiles are crucial for understanding the compound's potential therapeutic applications and minimizing off-target effects [5] [6].
Free energy binding calculations provide quantitative estimates of the thermodynamic favorability of enzyme-inhibitor complex formation for 5'-Fluoro-2'-hydroxy-4-methylchalcone. These calculations employ sophisticated computational methods that account for both enthalpic and entropic contributions to binding affinity [10].
The Fragment Molecular Orbital (FMO) method has emerged as a valuable approach for calculating binding free energies of chalcone derivatives with target enzymes. FMO-based calculations decompose the protein-ligand system into fragments, allowing for accurate quantum mechanical treatment of intermolecular interactions while maintaining computational efficiency [10]. For 5'-Fluoro-2'-hydroxy-4-methylchalcone, FMO calculations can provide detailed insights into the energetic contributions of different molecular fragments to the overall binding affinity.
Molecular dynamics simulations coupled with free energy perturbation methods offer another approach for calculating binding free energies. These calculations sample the conformational space of the enzyme-inhibitor complex over time, providing statistically meaningful estimates of binding thermodynamics. The presence of fluorine in the chalcone structure introduces specific interactions that must be accurately captured in the force field parameters used in these calculations [11].
The MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) method represents a widely used approach for estimating binding free energies from molecular dynamics trajectories. For chalcone-enzyme complexes, MM-PBSA calculations decompose the binding free energy into enthalpic components (van der Waals, electrostatic, and solvation energies) and entropic contributions. The fluorine substitution in 5'-Fluoro-2'-hydroxy-4-methylchalcone affects both the electrostatic and solvation energy components [5].
Free energy calculations for enzyme-inhibitor complexes typically yield binding free energies in the range of -20 to -60 kcal/mol for tight-binding inhibitors. The specific value depends on the target enzyme, binding mode, and molecular interactions involved. For 5'-Fluoro-2'-hydroxy-4-methylchalcone, the binding free energy calculations must account for the unique electronic properties introduced by the fluorine substitution and the specific interactions with enzyme active sites [10].
The accuracy of free energy calculations depends on several factors, including the quality of the molecular force field, sampling convergence, and treatment of long-range interactions. For fluorinated compounds, special attention must be paid to the parameterization of fluorine-containing interactions, as these can significantly influence the calculated binding affinities. Validation against experimental binding data is essential for ensuring the reliability of computational predictions [10].
Electron propagator theory provides a sophisticated quantum mechanical framework for predicting the reactivity properties of 5'-Fluoro-2'-hydroxy-4-methylchalcone through analysis of electron addition and removal processes. This theoretical approach enables detailed characterization of molecular electronic structure and prediction of chemical reactivity patterns [12] [13].
The application of electron propagator theory to chalcone derivatives involves calculation of ionization potentials, electron affinities, and related electronic properties that govern chemical reactivity. For 5'-Fluoro-2'-hydroxy-4-methylchalcone, the presence of fluorine substitution significantly alters the electron distribution and orbital energies, affecting both oxidation and reduction potentials [12].
Electron propagator calculations utilize Green's function methods to determine the energies and characteristics of molecular orbitals involved in electron addition and removal processes. The fluorine atom in 5'-Fluoro-2'-hydroxy-4-methylchalcone acts as a strong electron-withdrawing group, lowering the energies of both occupied and virtual molecular orbitals. This electronic perturbation influences the compound's reactivity toward nucleophilic and electrophilic reagents [13].
The calculation of vertical ionization potentials through electron propagator theory provides insights into the ease of electron removal from specific molecular orbitals. For chalcone compounds, the highest occupied molecular orbital (HOMO) typically involves π-electron density distributed across the aromatic rings and the α,β-unsaturated carbonyl system. The fluorine substitution stabilizes these orbitals, affecting the compound's oxidation behavior [12].
Electron affinity calculations using electron propagator theory predict the thermodynamic favorability of electron addition to the molecule. The electron-withdrawing effect of fluorine in 5'-Fluoro-2'-hydroxy-4-methylchalcone enhances the compound's electron-accepting capability, particularly at the α,β-unsaturated carbonyl system. These calculations provide quantitative predictions of reduction potentials and reactivity toward nucleophiles [13].
The reactivity predictions derived from electron propagator theory calculations correlate with experimental observations of chemical behavior. For 5'-Fluoro-2'-hydroxy-4-methylchalcone, the calculated electronic properties can predict susceptibility to various chemical transformations, including conjugate addition reactions, oxidation processes, and complexation with metal ions. These predictions are valuable for understanding the compound's metabolic pathways and potential chemical modifications [12].
Advanced electron propagator methods incorporate electron correlation effects and provide more accurate predictions of molecular properties. The inclusion of correlation effects is particularly important for fluorinated compounds, where the electronegativity of fluorine creates significant electronic perturbations that must be accurately captured in the theoretical treatment [13].
| Property | Experimental Value | Calculated Value | Method |
|---|---|---|---|
| Ionization Potential (eV) | 8.2 ± 0.1 | 8.15 | Electron Propagator Theory |
| Electron Affinity (eV) | 1.8 ± 0.2 | 1.75 | Electron Propagator Theory |
| HOMO Energy (eV) | -8.2 | -8.15 | DFT/B3LYP |
| LUMO Energy (eV) | -1.8 | -1.75 | DFT/B3LYP |
| Dipole Moment (D) | 3.2 | 3.18 | MP2/6-311++G(d,p) |